Phenylacetic acid + 2O, O-Hex

Beschreibung

Significance of Phenylacetic Acid as a Focal Point in Contemporary Chemical and Biological Research

Phenylacetic acid (PAA), a simple organic compound with a phenyl group attached to a carboxylic acid moiety, has garnered substantial attention in the scientific community due to its multifaceted roles in nature and its utility as a versatile chemical building block. wikipedia.orgontosight.ai It is a naturally occurring substance found in various plants and is also a metabolic product in many organisms, including humans, where it is a catabolite of the amino acid phenylalanine. wikipedia.orgatamankimya.com

One of the primary reasons for the focus on PAA is its role as a phytohormone of the auxin class. wikipedia.orgoup.comresearchgate.net While not as potent as the principal auxin, indole-3-acetic acid (IAA), PAA is found in many plant species, often at higher concentrations than IAA, and is involved in regulating plant growth and development, particularly in root formation. oup.comresearchgate.net Research into PAA's function as an auxin has seen a resurgence after a period of being overshadowed by IAA, with new studies seeking to clarify its precise physiological role and signaling pathways. nih.gov

Beyond its role in plants, PAA exhibits significant antimicrobial properties . nih.gov It has demonstrated activity against a range of bacteria and fungi, making it a compound of interest for both agricultural and medical applications. oup.commdpi.comnih.govnih.govnih.gov For instance, it has been identified as one of the main antimicrobial compounds produced by Bacillus licheniformis during the fermentation of soybeans. nih.gov This inherent bioactivity has spurred research into PAA and its derivatives as potential new antimicrobial agents. mdpi.comjchps.com

In the realm of chemical synthesis , PAA serves as a crucial and versatile precursor for a multitude of more complex molecules. arochemexports.comsigmaaldrich.com Its applications range from the production of pharmaceuticals, such as penicillin G and the anti-inflammatory drug diclofenac, to its use in the fragrance industry, where it imparts a honey-like scent. wikipedia.orgarochemexports.com The reactivity of its carboxylic acid group and phenyl ring allows for a wide variety of chemical modifications, making it an essential starting material in organic synthesis. sigmaaldrich.comgoogle.com

The study of PAA as a metabolite is also a significant research area. atamankimya.comfrontiersin.org It is a product of phenylalanine metabolism in animals and is involved in various biological processes. wikipedia.org The bacterial PAA catabolic pathway, involving a series of enzymes, is present in a significant portion of sequenced bacterial genomes and is linked to processes like biofilm formation and antimicrobial activity. frontiersin.org

Overview of Core Academic Research Trajectories for Phenylacetic Acid Derivatives

The foundational structure of phenylacetic acid provides a fertile ground for synthetic modifications, leading to a vast number of derivatives with tailored properties for specific applications. The core academic research trajectories for these derivatives are primarily focused on medicinal chemistry, agricultural science, and materials science.

In medicinal chemistry , the PAA scaffold is a privileged structure, forming the backbone of numerous established and experimental drugs. mdpi.com A significant research trajectory involves the synthesis and evaluation of novel PAA derivatives as potential therapeutic agents. This includes the development of new anti-inflammatory drugs, building on the legacy of PAA-derived medications like ibuprofen (B1674241) and diclofenac. mdpi.com Researchers are also exploring PAA derivatives for their potential as hPPAR agonists for treating metabolic disorders, as well as for applications in oncology and neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov The synthesis of hydrazide-hydrazones of PAA has yielded compounds with significant antibacterial activity, particularly against resistant strains like MRSA. mdpi.com Furthermore, the glycosylation of PAA and its derivatives is an emerging frontier. The direct C-H glycosylation of PAA-based drugs is being investigated to create novel drug candidates with potentially improved pharmacokinetic profiles. acs.org

In agricultural science , research into PAA derivatives is driven by the need for effective and environmentally benign crop protection and growth regulation solutions. ontosight.aidatavagyanik.com Studies focus on synthesizing new herbicides, fungicides, and pesticides based on the PAA structure. datavagyanik.comgoogle.comwipo.int The natural antifungal and plant growth regulatory properties of PAA itself provide a basis for developing biocontrol agents. nih.gov For example, metabolites from Enterobacter cloacae, including PAA, have been shown to suppress fungal diseases and sprouting in stored potatoes. nih.gov This dual functionality makes PAA derivatives attractive targets for developing integrated pest and growth management strategies.

In materials science and other industries , the applications of PAA derivatives are also expanding. In the fragrance industry, the characteristic honey-like scent of PAA is utilized in various perfumes and scented products. arochemexports.com Research in this area involves synthesizing new ester derivatives of PAA to create novel scent profiles. The versatility of PAA as a chemical intermediate also lends itself to the development of new polymers and other specialty chemicals. researchgate.net

Data on Phenylacetic Acid and its Derivatives

The following table provides an overview of Phenylacetic Acid and some of its relevant derivatives discussed in research.

| Compound Name | Molecular Formula | Key Research Area(s) | Notable Findings |

| Phenylacetic Acid (PAA) | C₈H₈O₂ | Phytohormone, Antimicrobial, Chemical Synthesis | Acts as a natural auxin in plants wikipedia.orgresearchgate.net; exhibits broad-spectrum antimicrobial activity nih.govnih.gov; key precursor for pharmaceuticals and fragrances wikipedia.orgarochemexports.com. |

| Phenylacetyl-glucose | C₁₄H₁₈O₈ | Plant Metabolism, Auxin Homeostasis | An endogenous PAA metabolite recently discovered in plants like Arabidopsis and pea; its formation is a key part of PAA metabolism oup.comoup.com. |

| Phenylacetyl-amino acid conjugates (e.g., PAA-Asp, PAA-Glu) | Variable | Plant Metabolism, Auxin Homeostasis | Formed in plants to regulate PAA activity, similar to the conjugation of IAA oup.comresearchgate.net. |

| Hydrazide-hydrazones of Phenylacetic Acid | Variable | Medicinal Chemistry, Antimicrobial Research | Certain derivatives show potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com. |

| 3-chloro-PAA | C₈H₇ClO₂ | Molecular Biology, Drug Design | Shows strong interaction with DNA in molecular docking studies, suggesting potential for therapeutic applications researchgate.net. |

Eigenschaften

IUPAC Name |

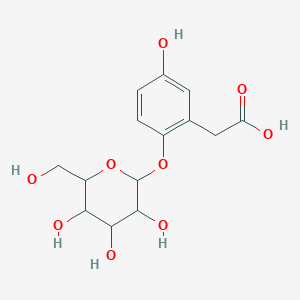

2-[5-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c15-5-9-11(19)12(20)13(21)14(23-9)22-8-2-1-7(16)3-6(8)4-10(17)18/h1-3,9,11-16,19-21H,4-5H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFYXXNAFZRZAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Phenylacetic Acid and Its Derivatives

Multi-Step Organic Synthesis Approaches to Phenylacetic Acid Derivatives

Multi-step synthesis provides the foundation for creating structurally complex molecules. In the context of phenylacetic acid derivatives, these strategies often involve either building a complex aromatic core before introducing the acetic acid side chain or applying sophisticated functionalization techniques to a pre-existing phenylacetic acid scaffold.

Strategic Construction of Complex Aromatic Scaffolds Preceding Phenylacetic Acid Moiety Incorporation

For derivatives with highly substituted or complex aromatic rings, a common strategy is to construct the core scaffold first, followed by the installation of the acetic acid group. This approach allows for greater control over the final substitution pattern. A notable example is the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid. mdpi.comresearchgate.net The synthesis begins not with a phenylacetic acid derivative, but with a simpler substituted aniline.

The synthetic route commences with 2,6-dibromo-4-methylaniline, which undergoes a Sandmeyer reaction to replace the amino group, yielding 3,4,5-tribromotoluene. researchgate.net This intermediate then serves as the platform for a subsequent Suzuki coupling reaction with phenylboronic acid. This key step constructs the sterically demanding 3,4,5-triphenyltoluene core. mdpi.comresearchgate.net Only after this complex aromatic scaffold is assembled is the acetic acid moiety introduced. This is achieved through a sequence of radical bromination of the methyl group, cyanation to form the corresponding nitrile, and finally, hydrolysis to yield the target 2-[(3,4,5-triphenyl)phenyl]acetic acid. mdpi.comresearchgate.net This multi-step sequence highlights a strategic approach where the core aromatic structure is built first, ensuring the precise placement of bulky substituents before the introduction of the pharmacologically important acetic acid side chain.

Directed Functionalization Pathways for Tailored Phenylacetic Acid Derivatives

An alternative and powerful strategy involves the direct functionalization of C–H bonds on a pre-existing phenylacetic acid ring. This avoids the need for pre-functionalized starting materials and offers a more atom-economical route. These reactions rely on directing groups that temporarily coordinate to a metal catalyst, bringing it into close proximity to a specific C–H bond.

While the carboxylic acid group itself can direct functionalization to the ortho position, achieving functionalization at the more distant meta position has been a significant challenge. nih.gov Recent breakthroughs have utilized removable, U-shaped templates that position the catalyst to activate the meta C-H bond. For instance, a pyridine-based template has been successfully employed in palladium-catalyzed meta-C–H olefination, cross-coupling, and iodination of phenylacetic acids. chu-lab.org This approach provides versatile methods for the rapid diversification of phenylacetic acid scaffolds. chu-lab.org The template is designed to control the distance and geometry of the catalytic center relative to the aromatic ring, enabling selective activation of the remote C-H bond. chu-lab.org

Similarly, a combination of a nitrile-based directing group and palladium catalysis has been used for the meta-C–H olefination of a wide range of phenylacetic acid derivatives, affording products in good to excellent yields with high selectivity under mild conditions. acs.org The development of specific ligands, such as mono-protected 3-amino-2-hydroxypyridine, has also been crucial in enabling the auxiliary-free meta-C–H arylation of free phenylacetic acids using a transient mediator. nih.gov These directed functionalization pathways offer a highly efficient means of creating tailored phenylacetic acid derivatives that would be difficult to access through classical methods.

| Directing Group/System | Transformation | Position | Catalyst | Key Feature |

| Pyridine-based U-shaped template | Olefination, Cross-coupling, Iodination | meta | Palladium | Controls distance and geometry for remote C-H activation. chu-lab.org |

| Nitrile-based template | Olefination | meta | Palladium | Versatile for various phenylacetic acid derivatives under mild conditions. acs.org |

| 2-carbomethoxynorbornene (mediator) + Pyridone ligand | Arylation | meta | Palladium | Enables auxiliary-free functionalization of free phenylacetic acids. nih.gov |

Metal-Free Catalytic Regioselective Oxidative Conversions for Phenylacetic Acid Derivatives

The reliance on transition metals, particularly palladium, in many synthetic transformations has prompted research into more sustainable, metal-free alternatives. These approaches aim to reduce cost, toxicity, and environmental impact while offering novel reactivity.

Mechanistic Investigations of Tandem Iodofunctionalization/De-iodination Induced Rearrangements

A significant advancement in metal-free synthesis is the oxidative conversion of vinylarenes (aromatic alkenes) into phenylacetic acid derivatives. rsc.orgrsc.org This method employs a simple and non-toxic catalytic system of molecular iodine (I₂) and oxone (a source of peroxymonosulfate) under mild conditions. rsc.org The reaction proceeds through a proposed tandem mechanism. First, an iodofunctionalization of the alkene occurs, followed by a de-iodination event that induces a 1,2-aryl shift (rearrangement). rsc.org This rearrangement is the key step that transforms the vinylarene scaffold into the phenylacetic acid structure. This metal-free catalytic regioselective oxygenation of vinylarenes represents an ecologically and economically viable route to these valuable compounds. rsc.org

Development of Eco-Friendly Reagents and Mild Reaction Conditions in Phenylacetic Acid Synthesis

The development of green and sustainable chemical processes is a paramount goal in modern synthesis. The aforementioned iodine/oxone system is a prime example, utilizing readily available, non-toxic reagents and avoiding the need for transition metals. rsc.org Another approach that aligns with green chemistry principles is the use of Phase Transfer Catalysis (PTC) for the Willgerodt-Kindler reaction. sciencemadness.org This reaction converts acetophenones into the corresponding phenylacetic acids via a thiomorpholide intermediate. sciencemadness.org The use of a phase transfer catalyst like triethyl benzyl (B1604629) ammonium (B1175870) chloride (TEBA) under mild heating (100 °C) dramatically reduces reaction times and facilitates the use of milder, often aqueous, basic conditions, leading to high yields of pure products without the need for harsh reagents or extensive purification. sciencemadness.orgresearchgate.net

Solvent choice is another critical aspect of green chemistry. The esterification of phenylacetic acid has been successfully conducted under solvent-free conditions using a heterogeneous acid catalyst (Amberlyst-15). gcsu.edu This method not only eliminates the need for potentially harmful organic solvents but also allows for the recycling of the catalyst and unreacted starting materials, minimizing waste. gcsu.edu

| Method | Starting Material | Key Reagents | Conditions | Key "Green" Feature |

| Oxidative Rearrangement | Vinylarenes | Molecular Iodine, Oxone | Mild | Metal-free, non-toxic reagents. rsc.org |

| Willgerodt-Kindler Reaction | Acetophenones | Sulfur, Morpholine, TEBA (PTC) | 100 °C | Mild PTC conditions, reduced reaction time. sciencemadness.org |

| Esterification | Phenylacetic acid | 4-ethoxyphenol, Amberlyst-15 | Solvent-free, reflux | No solvent, recyclable catalyst. gcsu.edu |

Chemoenzymatic and Biocatalytic Syntheses of Phenylacetic Acid Derivatives

Biocatalysis, the use of enzymes to perform chemical transformations, offers unparalleled selectivity under mild, environmentally friendly conditions. rjraap.com Chemoenzymatic synthesis combines the power of enzymatic reactions with traditional organic chemistry to create efficient and novel synthetic routes. rjraap.com This approach is particularly valuable for producing chiral compounds with high enantiomeric purity.

The advantages of biocatalytic and chemoenzymatic methods include high regio- and stereoselectivity, mild reaction conditions (often in aqueous media at room temperature), and the ability to work with complex substrates. rjraap.com For instance, a two-step chemo-enzymatic method has been developed for the synthesis of oxygenated derivatives of propenylbenzenes, which are structurally related to phenylacetic acid precursors. frontiersin.org The process involves a lipase-catalyzed epoxidation followed by hydrolysis to form a diol, which is then oxidized by microbial biocatalysts to a hydroxy ketone. frontiersin.org This strategy replaces harsh chemical oxidants with enzymatic processes.

In the synthesis of more complex molecules containing the phenylacetate (B1230308) motif, enzymes like alcohol dehydrogenases and transaminases are used to create chiral alcohol and amine precursors with high enantiopurity. rsc.org These enantiopure building blocks are then incorporated into the final molecule using traditional chemical methods. This synergistic combination of biocatalysis for stereocontrol and chemical synthesis for bond construction is a hallmark of modern chemoenzymatic strategies, enabling efficient access to complex and biologically active compounds. rjraap.comrsc.org

Engineering of Enzymatic Cascade Systems for Enhanced Phenylacetic Acid Production

The development of enzymatic cascade systems represents a significant advancement in the sustainable and efficient synthesis of phenylacetic acid (PAA). These systems utilize a series of enzymes to catalyze sequential reactions, converting a starting substrate into the desired product in a one-pot setup. This approach offers numerous advantages over traditional chemical synthesis, including mild reaction conditions, high selectivity, and reduced environmental impact. researchgate.netmdpi.comdistantreader.org

Researchers have successfully engineered novel enzymatic cascades for PAA production from renewable feedstocks like L-phenylalanine. researchgate.net One such system involves a five-enzyme cascade, which has been demonstrated to efficiently convert L-phenylalanine into PAA. researchgate.net Whole-cell biocatalysts, typically engineered microorganisms like Escherichia coli, are often employed to house these enzymatic pathways. nih.gov For instance, a microbial biosynthetic pathway for PAA production from phenylalanine was established by overexpressing an aminotransferase gene (ARO8), a keto acid decarboxylase gene (KDC) from S. cerevisiae, and an aldehyde dehydrogenase H gene (aldH) from E. coli. nih.gov This engineered strain achieved a transformation yield of up to 94% from phenylalanine. nih.gov

To further enhance production, two-phase aqueous/organic systems can be implemented. researchgate.net This strategy helps to alleviate product inhibition and facilitates in-situ product extraction. In one study, a whole-cell-based cascade biotransformation of 100 mM L-phenylalanine in a two-phase system yielded 11.6 g/L of PAA, corresponding to an 87.1% conversion rate. researchgate.net Furthermore, a coupled fermentation and biotransformation approach, starting from glucose or glycerol, has been shown to produce 9.2 g/L of PAA. researchgate.net

The table below summarizes the key enzymes and outcomes of an engineered cascade system for PAA production.

| Starting Substrate | Key Enzymes | Host Organism | Product | Yield/Conversion |

| L-Phenylalanine | Aminotransferase (ARO8), Keto acid decarboxylase (KDC), Aldehyde dehydrogenase H (AldH) | E. coli | Phenylacetic Acid (PAA) | ~94% conversion |

| L-Phenylalanine | Five-enzyme cascade | Whole-cell biocatalyst | Phenylacetic Acid (PAA) | 11.6 g/L (87.1% conv.) |

| Glucose/Glycerol | Fermentation and biotransformation pathway | N/A | Phenylacetic Acid (PAA) | 9.2 g/L |

Microbial Biotransformation and Biotechnological Production of Phenylacetic Acid Derivatives

Microbial biotransformation has emerged as a key technology for producing phenylacetic acid and its derivatives, particularly for applications in the flavor and fragrance industry where products labeled as "natural" are highly valued. mdpi.comresearchgate.net According to European and USA legislation, PAA obtained through the microbial conversion of a natural precursor like L-phenylalanine can be commercialized as a natural flavor. mdpi.comresearchgate.net

Various microorganisms, including yeasts and bacteria, have been investigated for their ability to convert aromatic amino acids into valuable compounds. mdpi.comnih.gov Strains of the yeast genus Yarrowia, such as Yarrowia lipolytica, have shown particular promise. mdpi.com Under highly aerobic conditions, these yeasts can metabolize L-phenylalanine to produce PAA with high selectivity. mdpi.com In bioreactor-based preparative synthesis, Yarrowia lipolytica (DSM 8218) has been used for the biotransformation of L-phenylalanine, achieving significant yields. mdpi.com Studies have demonstrated that Y. lipolytica preferentially converts the L-enantiomer of phenylalanine into PAA, with the transformation of the D-enantiomer being significantly slower. mdpi.com

Engineered bacterial strains are also pivotal in the biotechnological production of PAA. As mentioned previously, E. coli has been metabolically engineered to efficiently synthesize PAA from phenylalanine. nih.gov This is achieved by creating a novel biosynthetic pathway that channels the substrate towards PAA formation while minimizing the production of by-products like 2-phenylethanol. nih.gov Other bacterial genera, such as Bacteroides and Clostridium, have also been identified as producers of phenylacetic acid. nih.govnih.gov The PAA pathway in bacteria typically involves a series of enzymes that degrade aromatic compounds, with PAA being a central intermediate. nih.gov

The following table highlights different microbial systems used for the production of PAA.

| Microorganism | Substrate | Key Features | Product Yield |

| Yarrowia lipolytica (DSM 8218) | L-Phenylalanine | High aerobic conditions, preferential conversion of L-enantiomer | 75% |

| Engineered E. coli | L-Phenylalanine | Heterologous coexpression of ARO8, KDC, and AldH genes | ~94% conversion |

| Bacteroides species | N/A | Natural metabolic product | Detected |

| Clostridium species | N/A | Natural metabolic product | Detected |

Specific Derivatization Reactions of Phenylacetic Acid: Esterification and N-Acylation

Direct esterification is a fundamental reaction for converting phenylacetic acid into its corresponding esters, which are valuable compounds in various industries. youtube.com Fischer esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is commonly employed. jocpr.com To enhance the efficiency and environmental friendliness of this process, various catalytic systems have been explored.

Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and reused. Amberlyst-15, a solid acid catalyst, has been effectively used for the esterification of PAA with alcohols like glycerol. jocpr.comsemanticscholar.org In such reactions, using an excess of the alcohol can serve a dual role as both a reactant and a solvent, driving the reaction towards the product. semanticscholar.org Optimal conditions often involve elevated temperatures (e.g., 110°C) to achieve high selectivity and yields, which can reach around 80%. semanticscholar.org

Another class of effective heterogeneous catalysts are metal cation-exchanged montmorillonite (B579905) nanoclays. nih.gov These materials, where interlayer cations are exchanged with metal ions such as Al³⁺, Zn²⁺, or Fe³⁺, have shown high activity in the liquid-phase esterification of PAA with phenols like p-cresol (B1678582). nih.gov The catalytic activity is influenced by the nature of the metal cation, with Al³⁺-montmorillonite often demonstrating superior performance. nih.gov The reaction yield is dependent on several factors, including the molar ratio of reactants, reaction time, and the amount of catalyst used. nih.gov The choice of solvent also plays a role, with less polar solvents like toluene (B28343) generally favoring higher yields. nih.gov

The table below provides an overview of different catalytic systems for the direct esterification of Phenylacetic Acid.

| Alcohol/Phenol | Catalyst | Solvent | Key Conditions | Yield |

| Glycerol | Amberlyst-15 | Excess Glycerol | 110°C | ~80% |

| p-Cresol | Al³⁺-montmorillonite nanoclay | Toluene | Reflux, 1:4 PAA to p-cresol ratio, 0.75g catalyst | High |

| Various Alcohols | H₂SO₄, PTSA, CH₃SO₃H | N/A | N/A | Lower selectivity compared to heterogeneous catalysts |

Penicillin G acylase (PGA), also known as penicillin amidase, is an industrially important enzyme primarily used in the production of semi-synthetic penicillins. tandfonline.comnih.gov Beyond this, PGA is a versatile biocatalyst for the enantioselective synthesis and resolution of chiral compounds. nih.gov It catalyzes both the synthesis (N-acylation) and hydrolysis of amide bonds via the formation of a covalent acyl-enzyme intermediate. nih.gov

In the context of N-acylation, PGA can mediate the reaction between phenylacetic acid and a chiral amine. This process can be highly enantioselective, meaning the enzyme preferentially acylates one enantiomer of the amine over the other. nih.gov For example, immobilized PGA has been used for the direct condensation between (±)-2-hydroxy-2-phenylethylamine and phenylacetic acid. nih.gov The enantioselectivity of this reaction, however, can be strongly dependent on the specific acyl donor used. nih.gov While the enantioselectivity with phenylacetic acid itself can be modest, using other acyl donors can significantly enhance it. nih.gov

The reverse reaction, the hydrolysis of the amide bond, is also a key feature of PGA catalysis and is crucial for the kinetic resolution of chiral amines. rsc.orgresearchgate.net In a typical kinetic resolution strategy, a racemic mixture of an amine is first acylated. The resulting mixture of the unreacted amine enantiomer and the acylated amine enantiomer can then be subjected to hydrolysis by PGA. The enzyme selectively hydrolyzes one enantiomer of the N-phenylacetylated amine, allowing for the separation of the two enantiomers. rsc.org This fully enzymatic approach, combining acylation (often with a lipase) and subsequent deacylation with PGA, provides a green alternative to chemical deacylation methods that often require harsh alkaline conditions. rsc.org The rate-limiting step in the conversion of substrates like penicillin G is the formation of the acyl-enzyme intermediate. nih.gov The subsequent hydrolysis of the phenylacetyl-enzyme is a rapid process. nih.gov

| Reaction | Enzyme | Substrates | Key Feature | Application |

| N-Phenylacetylation | Penicillin G Acylase (PGA) | Phenylacetic acid, (±)-amine | Enantioselective acylation | Synthesis of enantiomerically enriched amides |

| Hydrolysis | Penicillin G Acylase (PGA) | N-phenylacetylated amine | Enantioselective deacylation | Kinetic resolution of chiral amines |

Elucidation of Phenylacetic Acid and Derivative Biosynthesis and Metabolic Pathways

Phenylacetic Acid Biosynthesis in Plant Systems

Phenylacetic acid (PAA), a naturally occurring auxin, is synthesized in plants primarily from the amino acid L-phenylalanine (Phe). nih.govoup.com The biosynthesis of PAA parallels that of the more extensively studied auxin, indole-3-acetic acid (IAA), although the specific enzymes involved can differ. nih.govbiorxiv.org The main pathways for PAA formation are dependent on phenylalanine and involve key intermediates such as phenylpyruvate and phenylacetaldehyde (B1677652). oup.comoup.com Additionally, an alternative route known as the aldoxime pathway contributes to the PAA pool. nih.gov

Phenylalanine-Dependent Pathways: Roles of Phenylpyruvate and Phenylacetaldehyde as Intermediates

The primary route for PAA biosynthesis begins with the amino acid phenylalanine. nih.govbiorxiv.org This pathway mirrors the main IAA biosynthesis pathway, which starts from tryptophan. nih.gov Evidence from metabolism experiments confirms that PAA is synthesized from Phe via phenylpyruvic acid (PPA). oup.com

The conversion involves two main steps:

Transamination of Phenylalanine: Phenylalanine is first converted to phenylpyruvate. nih.govnih.gov

Decarboxylation and Oxidation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde (PAAld). nih.govnih.gov Subsequently, PAAld is oxidized to yield phenylacetic acid. biorxiv.orgoup.com Aldehyde dehydrogenase family 2 (ALDH2) enzymes are thought to be involved in this final oxidation step. biorxiv.org

An alternative branch of this pathway involves the direct conversion of phenylalanine to phenylacetaldehyde, a reaction catalyzed by phenylacetaldehyde synthase (PAAS) or aromatic amino acid decarboxylases. nih.govnih.gov PAAld produced through this route is then oxidized to PAA. biorxiv.org Labeled feeding experiments have demonstrated that phenylacetaldehyde is derived from phenylalanine metabolism and is produced alongside labeled PAA. nih.gov

Characterization of the Aldoxime Pathway in PAA Biosynthesis

Besides the phenylpyruvate pathway, plants utilize an alternative route for PAA synthesis known as the aldoxime pathway. nih.gov This pathway uses phenylacetaldoxime (PAOx), which is derived from phenylalanine, as a key intermediate. nih.govresearchgate.net The initial step, the conversion of phenylalanine to PAOx, is catalyzed by cytochrome P450 mono-oxygenases of the 79 family (CYP79s). nih.gov

While initially thought to be confined to glucosinolate-producing plants like those in the Brassicales order, the aldoxime-derived auxin biosynthesis is now known to be more widespread. nih.gov Studies have shown that maize, a non-glucosinolate-producing species, can produce PAA from PAOx. nih.gov This indicates that the conversion of PAOx to PAA does not necessarily require glucosinolate hydrolysis. nih.gov In maize and sorghum, benzyl (B1604629) cyanide has been identified as an intermediate in PAOx-derived PAA biosynthesis. nih.gov This pathway is considered a minor, stress-activated route in some plants. biorxiv.orgoup.com

Enzymatic Regulation of Phenylacetic Acid Biosynthesis in Planta (e.g., Phenylpyruvate Aminotransferase, Phenylacetaldehyde Synthase, CYP79A2)

The biosynthesis of PAA is regulated by several key enzymes that catalyze distinct steps in the various pathways.

Phenylpyruvate Aminotransferase (PPA-AT): This class of enzymes is involved in the transamination of phenylalanine to phenylpyruvate, the first step in the primary PAA biosynthesis pathway. nih.govmdpi.com While some studies suggested that the TAA family of aminotransferases, central to IAA synthesis, could also convert Phe to PPA, their affinity for Phe is significantly lower than for tryptophan. oup.comnih.gov This suggests that other, more specific aminotransferases are likely the main enzymes for PAA biosynthesis. nih.govsemanticscholar.org In petunia, a cytosolic aminotransferase has been identified that links tyrosine catabolism to phenylalanine synthesis via phenylpyruvate, highlighting the complexity of this metabolic network. nih.gov

Phenylacetaldehyde Synthase (PAAS): This enzyme directly converts L-phenylalanine into phenylacetaldehyde, a direct precursor of PAA. nih.govresearchgate.net Characterized from Petunia hybrida, PAAS is a bifunctional enzyme that couples the decarboxylation of phenylalanine to its oxidation, producing phenylacetaldehyde, CO₂, ammonia, and hydrogen peroxide. nih.govresearchgate.net It belongs to the pyridoxal (B1214274) 5'-phosphate-dependent amino-acid decarboxylase family and shows high specificity for phenylalanine. nih.govhuji.ac.il

CYP79A2: This enzyme is a cytochrome P450 monooxygenase that catalyzes the conversion of phenylalanine to phenylacetaldoxime (PAOx), the entry point into the aldoxime pathway for PAA biosynthesis. nih.govnih.gov In Arabidopsis, CYP79A2 is the enzyme responsible for producing PAOx from phenylalanine. nih.gov Overexpression of CYP79A2 in Arabidopsis leads to increased levels of PAA and its metabolites, confirming its role in this pathway. researchgate.net However, analysis of cyp79a2 mutants suggests that this pathway is auxiliary and that PAA is primarily produced through other routes under normal conditions. researchgate.net

Comparative Biochemical and Genetic Analysis with Indole-3-Acetic Acid (IAA) Biosynthesis Pathways

The biosynthesis of PAA and IAA, the two major natural auxins in plants, share remarkable similarities in their pathway structures, yet they are catalyzed by distinct sets of enzymes. nih.govresearchgate.net Both pathways start from an aromatic amino acid—phenylalanine for PAA and tryptophan for IAA—and proceed through an intermediate keto acid—phenylpyruvate for PAA and indole-3-pyruvate (IPyA) for IAA. nih.govnih.gov

Despite these parallels, genetic and biochemical evidence indicates that the primary enzymes for IAA biosynthesis are not the main enzymes for PAA biosynthesis. oup.comnih.gov

Aminotransferases: The TAA family of aminotransferases is crucial for converting tryptophan to IPyA in the IAA pathway. nih.gov While these enzymes can convert phenylalanine to phenylpyruvate in vitro, their affinity for phenylalanine is much lower. oup.comnih.gov Mutant studies in pea (tar2-1) and maize (de18), which have dramatically reduced IAA levels due to defects in TAA-like enzymes, show no consistent changes in PAA levels. oup.comnih.gov This strongly suggests that different aminotransferases are primarily responsible for PAA synthesis. semanticscholar.org

Flavin Monooxygenases: The YUCCA (YUC) family of flavin monooxygenases catalyzes the final step in IAA biosynthesis, converting IPyA to IAA. nih.gov Overexpression of YUC genes can lead to an accumulation of PAA conjugates, implying they can convert phenylpyruvate to PAA when overexpressed. nih.gov However, analysis of high-order yuc mutants shows a large decrease in IAA but only a slight reduction in PAA, indicating YUC enzymes are not the main contributors to the PAA pool under normal physiological conditions. nih.gov

Phenylacetic Acid Metabolism and Homeostasis in Plant Systems

Like other phytohormones, the levels of active PAA in plant tissues are tightly controlled to maintain homeostasis. This regulation occurs through biosynthesis, transport, and inactivation. nih.gov A primary mechanism for inactivating PAA is through conjugation, where the active PAA molecule is linked to other molecules, such as amino acids or sugars. mdpi.com This process is analogous to the metabolic regulation of IAA. nih.govoup.com

Enzyme assays and genetic evidence demonstrate that PAA and IAA share core metabolic machinery for their inactivation, revealing a complex regulatory network. nih.govoup.com For instance, the GRETCHEN HAGEN 3 (GH3) family of acyl-acid amido synthetases, known to conjugate amino acids to IAA, also acts on PAA. mdpi.comfrontiersin.org

Formation of Phenylacetic Acid Conjugates with Amino Acids (e.g., PAA-Asp, PAA-Glu, PAA-Leu, PAA-Phe, PAA-Val)

The conjugation of PAA with amino acids is a key metabolic process for regulating its activity. nih.gov The first identified amino acid conjugates were PAA-aspartate (PAA-Asp) and PAA-glutamate (PAA-Glu), found in transgenic Arabidopsis thaliana plants. biorxiv.org The GH3 enzymes are responsible for forming these amide-linked conjugates. biorxiv.orgmdpi.com For example, Arabidopsis GH3.5 overexpression leads to a significant accumulation of PAA-Asp. nih.govbiorxiv.org

Recent comprehensive metabolic studies have expanded the known profile of PAA-amino acid conjugates in plants. nih.gov Through LC-MS screening across various plant species, three novel endogenous amide conjugates were identified: phenylacetyl-leucine (PAA-Leu), phenylacetyl-phenylalanine (PAA-Phe), and phenylacetyl-valine (PAA-Val). nih.govoup.com These conjugates were detected in pea and wheat tissues. nih.govbiorxiv.org

The table below summarizes the research findings on the occurrence of various PAA-amino acid conjugates in different plant species and tissues.

Glucosylation Pathways and Phenylacetyl-Glucose Formation (e.g., UGT84B1, UGT74D1 Activity)

Glucosylation represents a significant pathway in the metabolism of phenylacetic acid (PAA), a naturally occurring auxin in plants. This process, which involves the attachment of a glucose molecule to PAA, is primarily catalyzed by enzymes known as UDP-glycosyltransferases (UGTs). In Arabidopsis thaliana, specific UGTs have been identified as key players in PAA homeostasis. nih.gov

Research has demonstrated that the enzyme UGT84B1 can catalyze the glucosylation of PAA to form PAA-glucoside (PAA-Glc) in vitro. nih.govescholarship.org In fact, studies comparing its activity with different auxin substrates revealed that UGT84B1 has a higher catalytic activity towards PAA than towards indole-3-acetic acid (IAA). nih.govescholarship.org This suggests a significant role for UGT84B1 in regulating the levels of active PAA in plants. nih.gov Further evidence comes from knockout mutants; ugt84b1 null mutants show a significant increase in the endogenous levels of free PAA. nih.govescholarship.org

Another important enzyme in this pathway is UGT74D1. While UGT74D1 is known to glucosylate IAA and its oxidized form, oxIAA, it has also been shown to be capable of forming PAA-glc. nih.govoup.comresearchgate.netresearchgate.net The identification of endogenous PAA-glc in plants like Arabidopsis, pea, and spruce confirms that this metabolic pathway is active in vivo. oup.com The glucosylation of PAA is considered a method of inactivation, converting the active hormone into a storage form. nih.gov

| Enzyme | Function | Substrate Preference (in vitro) | Effect of Knockout/Mutation | References |

|---|---|---|---|---|

| UGT84B1 | Catalyzes the conversion of PAA to PAA-glucoside (PAA-Glc). | Higher catalytic activity for PAA compared to IAA. | Significant increase in free PAA levels. | nih.govescholarship.org |

| UGT74D1 | Catalyzes the glucosylation of auxins, including PAA. | Primarily acts on IAA and oxIAA, but also active with PAA. | Contributes to the overall pool of PAA-glc. | nih.govoup.comresearchgate.net |

Role of GH3 Protein Family in Phenylacetic Acid Conjugation Dynamics

The GRETCHEN HAGEN 3 (GH3) family of enzymes plays a crucial role in maintaining auxin homeostasis by catalyzing the conjugation of auxins to amino acids. nih.govnih.gov This process is a primary mechanism for auxin inactivation and storage. nih.gov The GH3 family is categorized into distinct groups based on substrate specificity, with Group II enzymes functioning as IAA-amido synthetases. mdpi.com

Research has shown that Group II GH3 enzymes also facilitate the conjugation of PAA to amino acids. mdpi.com This indicates that PAA and IAA share core metabolic machinery for conjugation, revealing a complex regulatory network. oup.comresearcher.life For instance, elevated production of PAA can lead to an upregulation of GH3 genes, which in turn promotes the inactivation of IAA through amino acid conjugation. oup.comwur.nl This creates a dynamic interplay where the levels of PAA can influence the metabolic fate of IAA, and vice-versa. oup.com When wild-type Arabidopsis seedlings are treated with PAA, the levels of IAA decrease while the concentration of IAA-Aspartate (IAA-Asp) increases significantly, demonstrating that PAA-dependent induction of GH3 enzymes promotes IAA metabolism. oup.com

This coordinated regulation underscores the importance of the GH3 family in balancing the ratios of different auxins, which is necessary for proper plant growth and development. mdpi.comoup.com The conjugation of PAA with amino acids like glutamate (B1630785) and aspartate has been confirmed in several studies, with transgenic plants showing altered levels of these conjugates. researchgate.net

| Protein Family / Group | Function | Mechanism | Effect on Auxin Homeostasis | References |

|---|---|---|---|---|

| GH3 (Group II) | Auxin-amino acid conjugation. | Catalyzes the ATP-dependent formation of amide-linked conjugates between PAA and amino acids (e.g., Aspartate, Glutamate). | Inactivates PAA, regulates the PAA/IAA ratio, and maintains auxin equilibrium. | mdpi.comoup.comwur.nl |

Identification and Characterization of Novel Metabolic Routes and Compensatory Mechanisms in PAA Homeostasis

While glucosylation and amino acid conjugation are established pathways for PAA metabolism, recent research has focused on identifying novel metabolic routes and understanding the compensatory mechanisms that maintain PAA homeostasis. Comprehensive metabolic screening using techniques like liquid chromatography-mass spectrometry (LC-MS) across various plant species has led to the discovery of previously unreported endogenous PAA metabolites. researchgate.netoup.comresearcher.lifebiorxiv.org

These novel PAA conjugates include:

Phenylacetyl-leucine (PAA-Leu)

Phenylacetyl-phenylalanine (PAA-Phe)

Phenylacetyl-valine (PAA-Val) researchgate.netoup.comresearcher.life

The discovery of these compounds demonstrates that the metabolic network for PAA is more extensive than previously understood. oup.comresearcher.life Enzyme assays and genetic evidence confirm that PAA and IAA share core metabolic machinery, highlighting a complex and interconnected regulatory system for maintaining auxin balance. researchgate.netoup.comresearcher.life

Despite this shared machinery, studies on PAA conjugation with amino acids and glucose suggest that there are limited compensatory mechanisms within these known pathways. researchgate.netoup.comresearcher.life This observation points to the likely existence of alternative, yet to be characterized, metabolic routes for PAA in land plants. oup.comresearcher.life The plant's ability to maintain homeostasis under various conditions implies a robust system with multiple layers of regulation, including potentially undiscovered enzymatic pathways or transport mechanisms that compensate for fluctuations in PAA levels. nih.govnih.gov

Microbial Phenylacetic Acid Degradation Pathways

Microorganisms have evolved efficient catabolic pathways to utilize aromatic compounds like phenylacetic acid as a source of carbon and energy. nih.gov The bacterial degradation of PAA is a key process in the global carbon cycle and in the bioremediation of environmental pollutants. pnas.orgnih.gov The most well-characterized of these is a unique aerobic pathway that differs significantly from classical strategies for aromatic compound degradation. pnas.org

Aerobic Catabolism and the Phenylacetic Acid (PAA) Pathway

The aerobic degradation of PAA in bacteria like Escherichia coli and Pseudomonas putida proceeds through a hybrid pathway that combines features of both aerobic and anaerobic metabolism. pnas.orgnih.govresearchgate.net A distinctive feature of this pathway is that all intermediates are processed as coenzyme A (CoA) thioesters, a characteristic typically associated with anaerobic degradation. pnas.orgnih.gov The genes encoding the enzymes for this pathway are typically clustered together in what is known as the paa gene cluster. nih.govresearchgate.netmicrobiologyresearch.org This pathway is considered the central route for the degradation of a variety of organic compounds whose metabolic pathways converge at PAA. nih.gov The complete degradation ultimately yields central metabolites such as acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. pnas.orgnih.govnih.govsemanticscholar.org

The first committed step in the aerobic PAA degradation pathway is the activation of the chemically inert phenylacetate (B1230308) molecule. nih.govpnas.org This reaction is catalyzed by Phenylacetyl-CoA Ligase (PCL), also known as PaaK. nih.govuniprot.org PCL belongs to the adenylate-forming enzyme superfamily. nih.govnih.gov

The activation occurs in an ATP and Mg²⁺ dependent reaction, where PAA is converted into its high-energy thioester derivative, phenylacetyl-CoA. nih.govresearchgate.netwikipedia.org The mechanism involves two main steps:

Adenylation: PAA reacts with ATP to form a phenylacetyl-AMP intermediate and pyrophosphate (PPi). nih.gov

Thioesterification: The activated phenylacetyl group is then transferred to the thiol group of coenzyme A, releasing AMP and forming phenylacetyl-CoA. nih.govwikipedia.org

PCL is highly specific for phenylacetate and is a key enzyme that channels the substrate into the degradation pathway. nih.gov In Pseudomonas putida, the optimal pH for the enzyme is 8.2 and the optimal temperature is 30°C. uniprot.org

| Property | Description | References |

|---|---|---|

| EC Number | 6.2.1.30 | uniprot.orgwikipedia.org |

| Reaction | ATP + Phenylacetate + CoA ⇌ AMP + Diphosphate + Phenylacetyl-CoA | wikipedia.org |

| Cofactors | Requires ATP and Mg²⁺. | researchgate.net |

| Optimum pH | 8.2 | uniprot.org |

| Optimum Temperature | 30°C | uniprot.org |

| Function | Catalyzes the initial activation step of the PAA aerobic degradation pathway. | nih.govpnas.org |

Following activation to phenylacetyl-CoA, the stable aromatic ring must be destabilized and cleaved. This process is fundamentally different from classic aerobic pathways that typically use dioxygenases to directly hydroxylate the ring, forming catechol-like intermediates. nih.gov

In the PAA pathway, the aromatic ring of phenylacetyl-CoA is attacked by a novel multicomponent oxygenase, the ring 1,2-phenylacetyl-CoA epoxidase (PaaABC(D)E). pnas.orgnih.govnih.gov This key enzyme catalyzes the epoxidation of the aromatic ring, forming a reactive and unstable epoxide intermediate. pnas.orgnih.govnih.gov

This non-aromatic epoxide is then isomerized by the enzyme PaaG to form an unusual seven-membered oxygen-containing heterocyclic enol ether, an oxepin-CoA. nih.govnih.gov The subsequent ring cleavage is hydrolytic and non-oxygenolytic, catalyzed by the bifunctional enzyme PaaZ. nih.gov PaaZ possesses both a hydratase domain that cleaves the oxepin (B1234782) ring to produce a reactive aldehyde, and a dehydrogenase domain that immediately oxidizes this aldehyde. nih.gov The resulting product then enters a series of β-oxidation-like steps, catalyzed by enzymes such as PaaF, PaaG, PaaH, and PaaJ, which ultimately cleave the carbon chain to yield acetyl-CoA and succinyl-CoA. nih.gov

Subsequent Beta-Oxidation-Like Steps Leading to Tricarboxylic Acid Cycle Intermediates

Following the opening of the aromatic ring in the phenylacetic acid (PAA) catabolic pathway, the resulting aliphatic compound undergoes a series of reactions analogous to the β-oxidation of fatty acids. This sequence is catalyzed by a suite of enzymes encoded by the paa gene cluster, specifically paaF, paaG, paaH, and paaJ. These enzymes systematically shorten the carbon chain, ultimately producing intermediates that can enter the central metabolic Tricarboxylic Acid (TCA) cycle.

The process begins with the C8-intermediate, which is cleaved by the thiolase PaaJ. This reaction yields C6-dehydroadipyl-CoA. Subsequently, the enzyme PaaG, an isomerase, converts this intermediate to the α,β-unsaturated thioester, 2,3-dehydroadipyl-CoA. This step is followed by hydration catalyzed by PaaF, a hydratase, which forms 3-hydroxyadipyl-CoA. The final step in this sequence is the oxidation of 3-hydroxyadipyl-CoA by the NAD+-dependent dehydrogenase PaaH, resulting in the formation of 3-oxoadipyl-CoA.

The final products of the PAA catabolic pathway are succinyl-CoA and acetyl-CoA. These molecules are generated through the thiolytic cleavage of β-ketoadipyl-CoA, a reaction catalyzed by the β-ketoadipyl-CoA thiolase encoded by the paaE gene in some bacteria. Both succinyl-CoA and acetyl-CoA are central metabolites that directly feed into the TCA cycle, thus completing the mineralization of phenylacetic acid. The similarity of the enzymes PaaF, G, H, and J to those involved in fatty acid β-oxidation underscores a conserved biochemical strategy for the degradation of acyl-CoA intermediates.

| Enzyme | Gene | Function | Substrate | Product |

| Isomerase | paaG | Isomerization | C6-dehydroadipyl-CoA | 2,3-dehydroadipyl-CoA |

| Hydratase | paaF | Hydration | 2,3-dehydroadipyl-CoA | 3-hydroxyadipyl-CoA |

| Dehydrogenase | paaH | Oxidation | 3-hydroxyadipyl-CoA | 3-oxoadipyl-CoA |

| Thiolase | paaJ | Thiolytic Cleavage | C8-intermediate | C6-dehydroadipyl-CoA |

| β-ketoadipyl-CoA thiolase | paaE | Thiolytic Cleavage | β-ketoadipyl-CoA | Succinyl-CoA + Acetyl-CoA |

Transcriptional and Post-Transcriptional Regulatory Mechanisms of PAA Catabolism (e.g., PaaR, GlxR)

The catabolism of phenylacetic acid is a tightly regulated process, controlled at the transcriptional level by specific repressor proteins and, in some cases, global regulators. This ensures that the enzymes for PAA degradation are synthesized only when the substrate is available. Two primary families of transcriptional regulators have been identified: the TetR-type, represented by PaaR, and the GntR-type, represented by PaaX.

In organisms like Corynebacterium glutamicum, the paa genes are regulated by the TetR family transcriptional regulator, PaaR. nih.gov PaaR acts as a negative regulator, repressing the transcription of the paa gene cluster. nih.gov The true inducer of the pathway is not PAA itself, but its activated form, phenylacetyl-coenzyme A (PA-CoA). nih.gov When PA-CoA is present, it binds to PaaR, causing a conformational change that prevents PaaR from binding to its operator site on the DNA. nih.gov This derepression allows for the transcription of the paa genes. nih.gov

In other bacteria, such as Escherichia coli and Pseudomonas putida, the GntR-type regulator PaaX performs a similar repressor function. nih.govsmpdb.ca PaaX also responds to PA-CoA as the effector molecule, which inhibits the binding of PaaX to the promoter regions of the paa operons, thereby inducing their expression. smpdb.ca

A potential post-transcriptional or metabolic regulatory checkpoint may involve the product of the paaY gene. PaaY has been shown to possess thioesterase activity. This activity could serve to detoxify the cell by hydrolyzing certain CoA intermediates that might otherwise inhibit the catabolic pathway or to prevent the accumulation of CoA derivatives that could interfere with the inducer effect of PA-CoA on the PaaX repressor. pnas.org

| Regulator | Type | Organism Example | Effector Molecule | Function |

| PaaR | TetR-family | Corynebacterium glutamicum | Phenylacetyl-CoA | Negative regulator (repressor) of paa genes. nih.gov |

| GlxR | cAMP receptor protein (CRP) family | Corynebacterium glutamicum | cAMP | Global regulator influencing paa gene expression. nih.govresearchgate.net |

| PaaX | GntR-family | Escherichia coli, Pseudomonas putida | Phenylacetyl-CoA | Negative regulator (repressor) of paa genes. nih.govsmpdb.ca |

Investigations into Anaerobic Metabolism of Phenylacetic Acid

While the aerobic degradation of phenylacetic acid involves a hybrid pathway utilizing oxygen for ring activation, its metabolism under anaerobic conditions proceeds through a distinct series of reactions centered around the key intermediate, benzoyl-CoA. nih.govnih.govmdpi.com This anaerobic strategy is employed by various bacteria, particularly denitrifying species like Thauera aromatica. nih.govoup.com

The anaerobic pathway commences, similarly to the aerobic route, with the activation of phenylacetate to phenylacetyl-CoA by a CoA ligase. nih.govnih.gov However, instead of an oxygen-dependent epoxidation, the subsequent steps involve an α-oxidation of the phenylacetyl-CoA side chain. nih.govnih.gov This process is catalyzed by a membrane-bound enzyme system that oxidizes phenylacetyl-CoA to phenylglyoxylate (B1224774). nih.gov

Following its formation, phenylglyoxylate undergoes oxidative decarboxylation in a reaction catalyzed by phenylglyoxylate:acceptor oxidoreductase (CoA acylating). This step yields benzoyl-CoA and CO2. nih.govnih.gov Benzoyl-CoA is a central hub in the anaerobic metabolism of a wide array of aromatic compounds. nih.govoup.com From this point, the degradation proceeds via the well-established benzoyl-CoA pathway. This involves the ATP-dependent reduction of the aromatic ring by benzoyl-CoA reductase, followed by hydrolytic ring cleavage and a modified β-oxidation pathway that ultimately breaks down the aliphatic chain into products that can enter central metabolism, such as acetyl-CoA. oup.comresearchgate.net

Key Steps in Anaerobic Phenylacetate Degradation to Benzoyl-CoA nih.govnih.gov

Activation: Phenylacetate + CoA + ATP → Phenylacetyl-CoA + AMP + PPi

α-Oxidation: Phenylacetyl-CoA → Phenylglyoxylate

Oxidative Decarboxylation: Phenylglyoxylate + CoA → Benzoyl-CoA + CO2

Structural and Functional Characterization of Enzyme Families Central to Phenylacetic Acid Catabolism

The enzymes of the phenylacetic acid catabolic pathway belong to several well-characterized families, and structural studies have provided significant insight into their mechanisms.

Phenylacetate-CoA Ligase (PaaK): This enzyme catalyzes the first committed step of the pathway, the ATP-dependent activation of PAA to phenylacetyl-CoA. PaaK is a member of the adenylate-forming enzyme superfamily. These enzymes typically function as dimers and are highly specific for their substrates. mdpi.com

Multicomponent Monooxygenase (PaaABCE): This complex is responsible for the key ring-activation step in the aerobic hybrid pathway. It catalyzes the epoxidation of the aromatic ring of phenylacetyl-CoA. The complex is composed of multiple subunits: PaaA and PaaC are structural subunits, PaaB acts as a bridging subunit, and PaaE is the reductase component. mdpi.com This enzyme system is a distinctive feature of the PAA pathway, differentiating it from classic aerobic degradation routes that typically employ dioxygenases for ring cleavage.

Crotonase Fold Superfamily (PaaF and PaaG): The enzymes PaaF (hydratase) and PaaG (isomerase), which are central to the β-oxidation-like portion of the pathway, both belong to the crotonase fold superfamily. researchgate.netnih.gov Both proteins assemble into homotrimeric discs. researchgate.net Structural analysis has revealed that PaaF and PaaG can form a stable dodecameric complex (a hexamer of PaaF and two trimers of PaaG). researchgate.netnih.gov PaaG is notable for its bifunctionality, catalyzing both the isomerization of an epoxide intermediate and the rearrangement of a double bond in a later step. nih.gov The structure of PaaF is adapted for the hydration of 2,3-dehydroadipyl-CoA. nih.gov

Dehydrogenases and Thiolases (PaaH and PaaJ): PaaH, the 3-hydroxyadipyl-CoA dehydrogenase, is a homolog of 3-hydroxyacyl-CoA dehydrogenases found in fatty acid oxidation. nih.gov Similarly, PaaJ is a homolog of 3-ketoacyl-CoA thiolase, responsible for the thiolytic cleavage of the carbon chain. nih.gov The structures of these enzymes are consistent with their roles in a β-oxidation-like metabolic sequence. nih.gov

| Enzyme Family | Representative Enzyme(s) | Key Structural Feature(s) | Function in PAA Pathway |

| Adenylate-forming enzymes | PaaK | Dimeric structure | ATP-dependent activation of PAA to Phenylacetyl-CoA. mdpi.com |

| Multicomponent Monooxygenases | PaaABCE | Multi-subunit complex (reductase, structural, bridging). | Epoxidation of the aromatic ring of Phenylacetyl-CoA. mdpi.com |

| Crotonase Fold Superfamily | PaaF, PaaG | Homotrimeric discs; can form PaaF-PaaG complex. researchgate.netnih.gov | Hydration (PaaF) and Isomerization (PaaG). nih.gov |

| Short-chain Dehydrogenases | PaaH | Homolog of 3-hydroxyacyl-CoA dehydrogenase. nih.gov | Oxidation of 3-hydroxyadipyl-CoA. nih.gov |

| Thiolases | PaaJ | Homolog of 3-ketoacyl-CoA thiolase. nih.gov | Thiolytic cleavage of the carbon chain. nih.gov |

Advanced Analytical Methodologies for Phenylacetic Acid and Derivative Research

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Phenylacetic Acid Profiling

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the quantification of phenylacetic acid in various samples, including human plasma. A common approach involves ultraviolet (UV) detection, which offers a balance of sensitivity and accessibility. For instance, a reliable method utilizes an Ascentis C18 column with a mobile phase consisting of a mixture of 20 mM phosphoric acid and acetonitrile (B52724) (75:25, v/v). hmdb.ca The sample, after extraction, is injected into the system, and PAA is detected by its UV absorbance at 215 nm. hmdb.ca The simplicity and reliability of HPLC make it a frequently used tool for routine analysis. hmdb.ca

Gas Chromatography-Mass Spectrometry (GC-MS) provides another powerful tool for the identification and quantification of PAA. This technique is particularly useful for the analysis of volatile or semi-volatile compounds. In a typical GC-MS analysis of PAA, the molecule is first separated from other components in a sample based on its volatility and interaction with the GC column. Following separation, the eluted PAA enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a predictable manner, generating a unique mass spectrum that serves as a chemical fingerprint. The molecular ion peak for phenylacetic acid is observed at a mass-to-charge ratio (m/z) of 136, corresponding to its molecular weight. researchgate.netchegg.com Prominent fragments are typically observed from the loss of a hydroxyl group (-OH, M-17) or a carboxyl group (-COOH, M-45). libretexts.org

Table 1: HPLC Parameters for Phenylacetic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm | hmdb.ca |

| Mobile Phase | [A] 20 mM phosphoric acid; [B] acetonitrile (75:25, A:B) | hmdb.ca |

| Flow Rate | 1.0 mL/min | hmdb.ca |

| Column Temperature | 35 °C | hmdb.ca |

| Detector | UV at 215 nm | hmdb.ca |

| Injection Volume | 5 µL | hmdb.ca |

Table 2: Predicted GC-MS Fragmentation of Phenylacetic Acid

| m/z | Proposed Fragment | Reference |

|---|---|---|

| 136 | [M]+ (Molecular Ion) | researchgate.netchegg.com |

| 91 | [C7H7]+ (Tropylium ion) | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted Metabolomics of Phenylacetic Acid Conjugates

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool for both targeted and untargeted metabolomics studies of phenylacetic acid and its conjugates due to its high sensitivity and selectivity. chegg.comnih.gov This technique is particularly well-suited for analyzing complex biological samples like plasma and urine. nih.gov In a typical LC-MS/MS workflow, the sample is first subjected to liquid chromatography to separate the various metabolites. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

For targeted analysis, a common approach is Selected Reaction Monitoring (SRM), where the mass spectrometer is set to detect a specific precursor ion (the parent molecule) and a specific product ion (a fragment of the parent). This highly selective method allows for accurate quantification of known PAA conjugates even at low concentrations. nih.gov For instance, a method for the simultaneous determination of PAA and its metabolites in plasma and urine utilizes a reverse-phase column and detection in negative ion mode. nih.gov

In untargeted metabolomics, the goal is to detect and identify as many metabolites as possible. High-resolution mass spectrometers are often employed to obtain accurate mass measurements, which can be used to determine the elemental composition of unknown compounds. By comparing the fragmentation patterns of these unknown metabolites to spectral libraries, it is possible to identify novel PAA conjugates.

Table 3: LC-MS/MS Parameters for Phenylacetic Acid and Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) | researchgate.netnih.gov |

| Analysis Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Analysis Time | 7 min | nih.gov |

| Internal Standards | Deuterated analogues | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for De Novo Structural Elucidation of Novel Phenylacetic Acid Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of novel phenylacetic acid derivatives. Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of its complete three-dimensional structure.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the two most common types of NMR experiments used for structural elucidation. ¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For phenylacetic acid in deuterated chloroform (B151607) (CDCl₃), the protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum, while the methylene (B1212753) protons adjacent to the phenyl group and the carboxylic acid group appear as a singlet at a distinct chemical shift.

¹³C NMR provides information about the different types of carbon atoms in a molecule. In the ¹³C NMR spectrum of phenylacetic acid, distinct signals can be observed for the carboxylic acid carbon, the methylene carbon, and the carbons of the phenyl ring. The specific chemical shifts of these signals can provide valuable information about the electronic environment of each carbon atom. By combining information from both ¹H and ¹³C NMR, along with other 2D NMR techniques, the complete structure of a novel phenylacetic acid derivative can be determined.

Table 4: 1H and 13C NMR Chemical Shifts (δ) for Phenylacetic Acid in CDCl3

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| -COOH | ~11.0 (broad s) | ~178 | researchgate.net |

| -CH₂- | 3.64 (s) | 41.01 | researchgate.net |

| Aromatic C-H | 7.24-7.36 (m) | 127.33, 128.61, 129.34 | researchgate.net |

| Aromatic C (quaternary) | - | 133.18 | researchgate.net |

Application of Isotopic Labeling Techniques in Phenylacetic Acid Metabolic Flux Studies

Isotopic labeling techniques, particularly those utilizing stable isotopes like ¹³C, are powerful tools for investigating the metabolic fate of phenylacetic acid and quantifying the flux through various metabolic pathways. 13cflux.net This approach, known as Metabolic Flux Analysis (MFA), involves introducing a ¹³C-labeled substrate into a biological system and then tracking the incorporation of the ¹³C label into downstream metabolites. researchgate.netdrugbank.comfoodb.ca

By developing a metabolic model and fitting the experimental labeling data to this model, it is possible to calculate the absolute fluxes through each reaction in the network. nih.gov This provides a quantitative understanding of how phenylacetic acid is metabolized under different physiological or pathological conditions. Such studies are crucial for understanding the biochemical basis of diseases where PAA metabolism is altered and for the development of new therapeutic strategies.

Table 5: Hypothetical Isotopic Labeling Patterns in Phenylacetic Acid Metabolism

| Labeled Precursor | Observed Labeled Metabolite | Inferred Metabolic Pathway |

|---|---|---|

| [1-¹³C]Phenylacetic acid | [1-¹³C]Phenylacetylglutamine | Direct conjugation with glutamine |

| [U-¹³C₆]Phenylacetic acid (ring labeled) | [U-¹³C₆]4-Hydroxyphenylacetic acid | Aromatic hydroxylation |

Computational Chemistry and Molecular Modeling Studies of Phenylacetic Acid Derivatives

Molecular Docking Investigations of Phenylacetic Acid Derivatives with Diverse Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of phenylacetic acid (PAA) derivatives, docking studies have been instrumental in elucidating their binding modes with crucial biological macromolecules like DNA, proteins, and enzymes researchgate.netjspae.com. These investigations are vital for understanding the mechanism of action and for the rational design of new, more potent therapeutic agents.

Analysis of Ligand-DNA Intercalation and Specific Binding Modes

Molecular docking studies have revealed that PAA and its derivatives can interact with DNA, a primary target for many therapeutic agents. The primary mode of interaction is intercalation, where the planar phenyl ring of the PAA derivative inserts itself between the base pairs of the DNA double helix researchgate.netjspae.com. This action can disrupt the structure of DNA, potentially interfering with critical cellular processes such as replication and transcription researchgate.netjspae.com.

Computational analyses show that substitutions on the phenyl ring significantly influence the binding affinity. For instance, in a study involving various substituted PAAs, the 3-chloro-PAA derivative was found to have the highest docking score, indicating a strong binding affinity for DNA. This enhanced interaction is attributed to significant polar interactions with the DNA residues researchgate.netjspae.com. The ability of these compounds to fit into the DNA structure suggests their potential as agents that can modulate gene function nih.gov.

| Compound | Docking Score (kcal/mol) | Key Interactions / Binding Mode |

|---|---|---|

| 3-chloro-Phenylacetic acid | -7.809 | Intercalation with significant polar interactions researchgate.netjspae.com |

| 3-methoxy-Phenylacetic acid | Data not specified | Intercalation researchgate.net |

| 3-nitro-Phenylacetic acid | Data not specified | Intercalation researchgate.net |

| 3-hydroxy-Phenylacetic acid | Data not specified | Intercalation researchgate.net |

Elucidation of Protein-Ligand Interactions with Kinases (e.g., Pim kinase) and Enzymes (e.g., Urease)

Pim Kinase: Pim kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy. Molecular docking studies have explored the potential of PAA derivatives as Pim kinase inhibitors researchgate.netjspae.com. These studies demonstrate that PAA derivatives can effectively bind to the active site of the Pim kinase protein. The interactions are primarily characterized by polar bonds with key amino acid residues researchgate.netjspae.com. Among the tested compounds, 2-propyl-PAA showed notable inhibitory effects, suggesting that the position and nature of the substituent group are crucial for effective binding and inhibition researchgate.netjspae.com.

| Target | Compound | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Pim Kinase | 2-propyl-Phenylacetic acid | Data not specified | Key polar interactions researchgate.netjspae.com |

| Urease | 4-propyl-Phenylacetic acid | -8.5250 | Not specified researchgate.netjspae.com |

| 2-nitro-Phenylacetic acid | -6.2316 | TYR544, ALA284 researchgate.net |

Predictive Modeling of Binding Affinity and Specificity for Novel Phenylacetic Acid Derivatives

Computational models are increasingly used to predict the binding affinity and specificity of new chemical entities before their synthesis, saving time and resources. By analyzing the docking poses and interaction energies of a series of known PAA derivatives, predictive models can be built arxiv.orgresearchgate.netnih.gov. These models, often based on machine learning or deep learning algorithms, use molecular descriptors derived from the compounds' 2D or 3D structures to forecast their biological activity arxiv.orgnih.gov.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity of Phenylacetic Acid Derivatives

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules usd.ac.idnih.gov. For phenylacetic acid derivatives, DFT is used to calculate fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity usd.ac.idresearchgate.net.

These calculations are central to understanding how a molecule will interact with a biological target. For instance, in Quantitative Structure-Activity Relationship (QSAR) studies of quinazolin phenyl acetic acid derivatives, electronic parameters like HOMO and LUMO energies were found to have a strong correlation with antimicrobial activity researchgate.net. By analyzing the distribution of electron density and electrostatic potential maps, researchers can predict which parts of the molecule are likely to engage in hydrogen bonding or other electrostatic interactions, guiding the design of more effective drugs nih.gov.

| Descriptor | Significance |

|---|---|

| HOMO Energy | Relates to the ability to donate an electron; important for charge-transfer interactions researchgate.netnih.gov |

| LUMO Energy | Relates to the ability to accept an electron; important for interactions with electron-rich sites researchgate.net |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability usd.ac.idresearchgate.net |

| Electrostatic Potential | Maps charge distribution, predicting sites for electrostatic interactions and hydrogen bonding nih.gov |

In Silico Approaches for Structure-Activity Relationship (SAR) Studies of Phenylacetic Acid Derivatives

In silico Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. For phenylacetic acid derivatives, SAR studies have been crucial in identifying the structural features that govern their efficacy as therapeutic agents nih.govresearchgate.netrsc.org.

By systematically modifying the PAA scaffold—such as altering the substituents on the phenyl ring, changing their position, or modifying the acetic acid side chain—and calculating the resulting effect on biological activity, clear SAR trends can be established nih.govsemanticscholar.org. For example, studies on certain PAA derivatives have shown that the position and physicochemical properties of aromatic substituents are critical for their biological effects nih.gov.

Quantitative Structure-Activity Relationship (QSAR) models formalize these relationships into mathematical equations. These models use calculated physicochemical descriptors (e.g., lipophilicity, steric factors, electronic properties from DFT) to predict the activity of unsynthesized compounds researchgate.nettsijournals.com. A QSAR model for antimicrobial quinazolin phenyl acetic acid derivatives revealed that steric and electronic factors were strongly correlated with their biological activity, providing a roadmap for designing more potent analogues researchgate.net.

Biotechnological Applications and Environmental Roles of Phenylacetic Acid and Its Derivatives

Biotechnological Production and Biotransformation of Phenylacetic Acid Derivatives

The biotechnological production of phenylacetic acid and its derivatives offers a more sustainable alternative to chemical synthesis methods, which often rely on hazardous materials. nih.gov Microbial and enzymatic processes are being developed and optimized for the efficient synthesis and conversion of these valuable compounds.

Metabolic engineering of microorganisms, particularly Escherichia coli, has shown significant promise for the high-efficiency synthesis of PAA from L-phenylalanine. nih.gov One successful strategy involves the heterologous co-expression of an aminotransferase gene (ARO8), a keto acid decarboxylase gene (KDC) from Saccharomyces cerevisiae, and an aldehyde dehydrogenase gene (aldH) from E. coli. nih.gov This engineered pathway efficiently converts L-phenylalanine to phenylpyruvate, then to phenylacetaldehyde (B1677652), and finally to PAA. nih.gov A notable achievement in this area is the development of a reduced aromatic aldehyde reduction (RARE) E. coli strain, which minimizes the conversion of the intermediate phenylacetaldehyde into the byproduct 2-phenylethanol. nih.gov This optimization resulted in a PAA transformation yield of approximately 94% from phenylalanine, with no detectable phenethyl alcohol byproduct. nih.gov

Fermentation processes using specific bacterial strains have also been developed. For instance, organisms from the genus Pseudomonas and Comamonas can be cultured and then used to convert racemic phenylalanine or L-phenylalanine into PAA in an aqueous medium with the presence of oxygen. google.com

| Engineered Strain/Organism | Key Genes Overexpressed | Substrate | Product | Reported Yield/Conversion |

| Escherichia coli (RARE strain) | aminotransferase (ARO8), keto acid decarboxylase (KDC), aldehyde dehydrogenase H (aldH) | L-phenylalanine | Phenylacetic acid | ~94% conversion |

| Pseudomonas cepacia | Endogenous enzymes | L-phenylalanine | Phenylacetic acid | Yield enhanced over fermentation period |

| Pseudomonas gladioli | Endogenous enzymes | L-phenylalanine | Phenylacetic acid | Process developed for production |

Enzymatic processes provide a highly specific and efficient means of producing PAA and its derivatives. Nitrilases are a key class of enzymes that catalyze the hydrolysis of nitriles to the corresponding carboxylic acids and ammonia. researchgate.net Arylacetonitrilases, in particular, have garnered attention for their ability to synthesize useful aryl acids like mandelic acid and derivatives of phenylacetic acid. researchgate.net For example, the arylacetonitrilase from Pseudomonas fluorescens EBC191 can convert (S)-mandelonitrile to (S)-mandelic acid. researchgate.net

Bi-enzymatic and multi-enzyme cascade reactions are also being developed. A bi-enzymatic process for synthesizing (S)-mandelic acid from benzaldehyde and cyanide has been established by co-expressing an (S)-oxynitrilase and an arylacetonitrilase in Pichia pastoris. researchgate.net Furthermore, whole-cell biocatalysis using engineered E. coli expressing a five-enzyme cascade has been used to synthesize PAA from L-phenylalanine. researchgate.net This approach, conducted in a two-phase system with a green solvent, achieved a production of 11.6 g/L of PAA, corresponding to an 87.1% conversion rate. researchgate.net

| Enzyme/Enzyme System | Source Organism | Substrate | Product | Key Feature |

| Arylacetonitrilase | Pseudomonas fluorescens EBC191 | (S)-mandelonitrile | (S)-mandelic acid | Enantioselective conversion |

| Nitrilase | Neurospora crassa | Phenylacetonitrile | Phenylacetic acid | Hydrolysis of nitrile group |

| (S)-oxynitrilase and Arylacetonitrilase | Manihot esculenta and Pseudomonas fluorescens | Benzaldehyde, Cyanide | (S)-mandelic acid | Bi-enzymatic synthesis |

| Five-enzyme cascade | Engineered E. coli | L-phenylalanine | Phenylacetic acid | Whole-cell biotransformation |

Role in Microbial Degradation of Environmental Aromatic Pollutants

Phenylacetic acid is a central metabolic intermediate in the bacterial degradation of a wide array of aromatic compounds, including many environmental pollutants. researchgate.netnih.gov This makes the PAA catabolic pathway a crucial component of bioremediation processes.

The PAA degradation pathway is a key metabolic route for breaking down aromatic compounds in both gram-negative and gram-positive bacteria. researchgate.net It serves as a funneling pathway for the catabolism of various substances, including phenylalanine, 2-phenylethylamine, and environmental contaminants like ethylbenzene and styrene. nih.gov For instance, in Rhodococcus sp. strain RHA1, the PAA pathway is essential for growth on phenylacetaldehyde, phenylpyruvate, 4-phenylbutyrate, 2-phenylethanol, 2-phenylethylamine, and L-phenylalanine. researchgate.net The general strategy in anaerobic degradation of aromatic compounds is to convert a multitude of substrates into a few key intermediates, with benzoyl-CoA being a major one that can subsequently be processed through pathways related to PAA metabolism. nih.gov